molecular formula C12H22N2O2 B2845379 tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate CAS No. 1440962-11-7

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate

Cat. No. B2845379
CAS RN: 1440962-11-7
M. Wt: 226.32
InChI Key: DHTWBJNTKXLVRO-UHFFFAOYSA-N
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Description

“tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate” is a chemical compound with the CAS Number: 2173991-80-3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 262.78 . The InChI code is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Derivative Development : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate. This compound is useful for selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Chemical Transformations and Reactions : Padwa et al. (2003) discuss the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to this compound. These reactions are significant in the context of amine and carbamate heterocycles (Padwa et al., 2003).

  • Catalytic Applications : López et al. (2020) describe an enantioselective approach to synthesize 4-substituted proline scaffolds, including (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. This compound is a key element in the industrial synthesis of antiviral ledipasvir, highlighting its significance in medicinal chemistry (López et al., 2020).

  • Material Science and Crystallography : Ober et al. (2004) focus on the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, a critical intermediate for synthesizing carbocyclic analogues of 2′-deoxy­ribonucleotides. Its crystal structure is important for understanding the properties and applications of carbocyclic compounds (Ober et al., 2004).

  • Protective Groups in Organic Synthesis : Lebel and Leogane (2005) explore the use of tert-butyl carbamates as protective groups in organic synthesis. Their study demonstrates a mild and efficient one-pot Curtius rearrangement process for synthesizing Boc-protected amines (Lebel and Leogane, 2005).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 .

properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWBJNTKXLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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